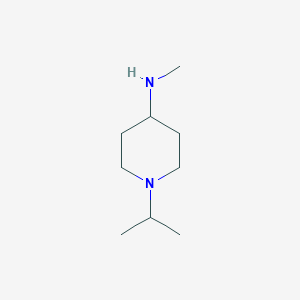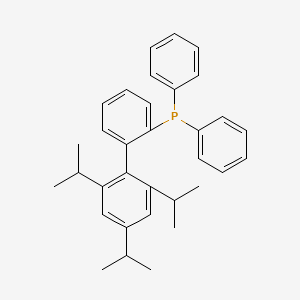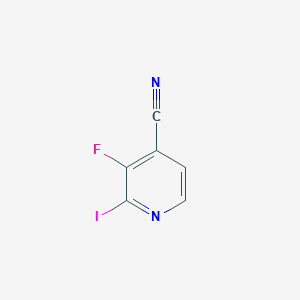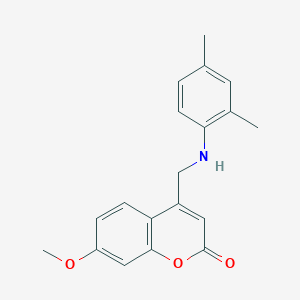![molecular formula C20H26N2O5S3 B2480202 4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903306-83-2](/img/structure/B2480202.png)
4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis methods for diazaspiro[4.5]decane derivatives, including those with sulfonyl groups, involve strategic organic reactions that aim to build the complex spirocyclic framework efficiently. One pathway involves the use of cyclic diazo compounds that undergo metal-catalyzed spirocyclizations, potentially including steps that form the sulfonyl linkages seen in the target molecule (Dar'in et al., 2020).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decane derivatives, including those with sulfonyl substitutions, is characterized by X-ray crystallography, revealing their three-dimensional conformation and electronic distribution. The crystal structure analysis provides insights into the spatial arrangement of atoms and the implications for the compound's reactivity and interactions (Staško, Davis, & Chapman, 2002).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[4.5]decane derivatives is influenced by their structural features, including the presence of sulfonyl groups. These compounds participate in various chemical reactions, such as the Johnson orthoester Claisen rearrangement, which demonstrates their versatility in synthetic applications (Parvez, Yadav, & Senthil, 2001). The presence of sulfonyl and diazaspiro moieties significantly affects their chemical behavior, offering multiple functionalization sites.
Scientific Research Applications
Supramolecular Chemistry and Crystal Engineering
Research into cyclohexane-spirohydantoin derivatives, including diazaspiro[4.5]decane structures, has shown significant interest in supramolecular chemistry. These compounds are used to study the relationship between molecular and crystal structure, highlighting the role of substituents on the cyclohexane ring in supramolecular arrangements. For example, the study of various spirohydantoin derivatives has provided insights into their crystal packing preferences and molecular conformations, revealing the absence of solvent molecules in the crystals and the significance of hydrogen bonding and substituent effects on supramolecular assembly (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Pharmacological Research
In the pharmacological domain, diazaspiro[4.5]decane derivatives have been synthesized and evaluated for their anticonvulsant activities. These studies aim to understand the structure-activity relationships for anticonvulsant activity, where certain diazaspiro[4.5]decane derivatives demonstrated significant protective effects against seizures, comparable to standard drugs like phenytoin (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Material Science and Organic Synthesis
The synthesis of diazaspiro[4.5]decane scaffolds has attracted attention for their potential applications in material science and organic synthesis. These scaffolds can be utilized in creating biologically active compounds, with methodologies developed for their efficient synthesis from commercially available reagents. Such synthetic routes offer promising avenues for the production of compounds with significant biological activities, opening new opportunities for drug discovery and materials development (Ogurtsov & Rakitin, 2020).
properties
IUPAC Name |
8-thiophen-2-ylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S3/c1-15-13-16(2)19(17(3)14-15)30(25,26)22-10-11-27-20(22)6-8-21(9-7-20)29(23,24)18-5-4-12-28-18/h4-5,12-14H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQMWDRZTDFQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2480120.png)



![8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2480133.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2480135.png)



![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2480140.png)
![4-[benzotriazol-1-yl-[tert-butyl(dimethyl)silyl]methyl]-N,N-dimethylaniline](/img/structure/B2480141.png)
![1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one](/img/structure/B2480142.png)